molecular formula C29H33ClN2O5 B14445855 Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride CAS No. 74626-44-1

Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride

Cat. No.: B14445855
CAS No.: 74626-44-1
M. Wt: 525.0 g/mol
InChI Key: VQDZUASZGCLLTQ-FTBISJDPSA-N
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Description

Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a benzamide group and a tetramethoxy-aporphine moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the tetramethoxy-aporphine intermediate, which is then reacted with benzamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide structures but different substituents.

    Aporphine alkaloids: Natural products with similar aporphine cores but varying functional groups.

Uniqueness

Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride is unique due to its specific combination of benzamide and tetramethoxy-aporphine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

74626-44-1

Molecular Formula

C29H33ClN2O5

Molecular Weight

525.0 g/mol

IUPAC Name

N-[[(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-3-yl]methyl]benzamide;chloride

InChI

InChI=1S/C29H32N2O5.ClH/c1-31-12-11-19-21(16-30-29(32)17-9-7-6-8-10-17)27(35-4)28(36-5)26-20-15-24(34-3)23(33-2)14-18(20)13-22(31)25(19)26;/h6-10,14-15,22H,11-13,16H2,1-5H3,(H,30,32);1H/t22-;/m0./s1

InChI Key

VQDZUASZGCLLTQ-FTBISJDPSA-N

Isomeric SMILES

C[NH+]1CCC2=C(C(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC)CNC(=O)C5=CC=CC=C5.[Cl-]

Canonical SMILES

C[NH+]1CCC2=C(C(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC)CNC(=O)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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